![molecular formula C5H12O2 B3143185 3-Methoxy-2-methylpropan-1-ol CAS No. 51866-93-4](/img/structure/B3143185.png)
3-Methoxy-2-methylpropan-1-ol
Overview
Description
3-Methoxy-2-methylpropan-1-ol, commonly known as 3MMP, is an organic compound that is widely used in research and laboratory experiments. It is a colorless liquid with a pleasant odor, and is soluble in most organic solvents. 3MMP is a common starting material for organic synthesis as it can be used to synthesize various compounds. It is also used as a solvent in the manufacture of pharmaceuticals, perfumes, and other products.
Scientific Research Applications
Catalysis and Chemical Synthesis
3-Methoxy-2-methylpropan-1-ol, as part of isobutanol, plays a role in catalytic reactions. For instance, a study explored the reaction of CH318OH with isobutanol over strong acid Nafion-H and Amberlyst-H 35 resin catalysts, leading to distinctly labelled C5 ethers. These ethers, like methyl isobutyl ether (MIBE) and methyl tertiary-butyl ether (MTBE), demonstrate different mechanistic pathways in their formation, indicating the compound's potential in diverse chemical synthesis processes (Feeley et al., 1995).
Another research found that hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produced predominantly butane-1,4-diol and 2-methylpropan-1-ol. This study highlights the compound's role in complex chemical transformations (Simpson et al., 1996).
Environmental and Occupational Health
2-Methoxypropan-1-ol is a by-product in manufacturing processes and can be found in various industrial applications like paints, solvents, and adhesives. Research documenting proposed values for occupational exposure limits (OELs) of this compound underscores its significance in industrial safety and environmental health considerations (Kilanowicz-Sapota & Klimczak, 2021).
Enzymatic Studies and Pharmaceutical Applications
The compound has been studied for its role in enzymatic processes. For instance, lipase-catalyzed resolution of chiral 1,3-amino alcohols, involving compounds like 3-amino-3-phenylpropan-1-ol, has been utilized in the asymmetric synthesis of pharmaceuticals such as (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
properties
IUPAC Name |
3-methoxy-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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